Cas no 2137734-69-9 (1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo-)

1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo-
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- インチ: 1S/C10H7BrO3/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,5,8H,4H2
- InChIKey: BLQUFMRUHSWPTO-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)OC(=O)C2=CC=C(Br)C=C2C1
1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396939-10.0g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-16 | |
Enamine | EN300-396939-0.5g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 0.5g |
$877.0 | 2025-03-16 | |
Enamine | EN300-396939-0.25g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 0.25g |
$840.0 | 2025-03-16 | |
Enamine | EN300-396939-5.0g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-16 | |
Enamine | EN300-396939-0.1g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 0.1g |
$804.0 | 2025-03-16 | |
Enamine | EN300-396939-2.5g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-16 | |
Enamine | EN300-396939-0.05g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 0.05g |
$768.0 | 2025-03-16 | |
Enamine | EN300-396939-1.0g |
6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137734-69-9 | 95.0% | 1.0g |
$914.0 | 2025-03-16 |
1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo-に関する追加情報
Comprehensive Overview of 1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- (CAS No. 2137734-69-9)
The compound 1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- (CAS No. 2137734-69-9) is a specialized organic molecule with significant potential in pharmaceutical and material science research. Its unique structure, featuring a benzopyran core and a bromo substituent, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its potential applications in drug discovery, particularly in targeting inflammatory pathways and oxidative stress-related diseases.
In recent years, the demand for heterocyclic compounds like 1H-2-Benzopyran-3-carboxaldehyde has surged, driven by advancements in medicinal chemistry. The presence of the 6-bromo group enhances its reactivity, enabling selective modifications for creating derivatives with improved pharmacokinetic properties. This aligns with the growing trend of structure-activity relationship (SAR) studies, a hot topic in drug development forums and academic publications.
From an industrial perspective, CAS No. 2137734-69-9 is also gaining attention for its role in developing functional materials. Its conjugated system and aldehyde functionality allow it to act as a building block for organic electronics, such as OLEDs and sensors. This connects with the broader interest in sustainable materials, a frequently searched term in scientific databases and patent filings.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing this compound. Purity and stability are key concerns for researchers, as highlighted in recent discussions on compound storage best practices. Proper handling under inert atmospheres is recommended to preserve the integrity of the 3-carboxaldehyde group, which is prone to oxidation.
Environmental considerations are another emerging focus area. The brominated nature of this compound raises questions about green chemistry alternatives, a trending search query among synthetic chemists. While not classified as hazardous, its biodegradation pathways are under investigation to align with the Principles of Green Chemistry—a topic dominating recent conferences.
In summary, 1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- represents a versatile scaffold bridging multiple disciplines. Its relevance to drug discovery, material science, and sustainable chemistry ensures continued interest, as reflected in rising patent applications and publication citations since 2020.
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